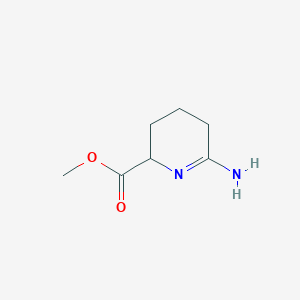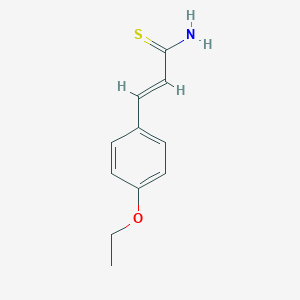
(E)-3-(4-ethoxyphenyl)prop-2-enethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-ethoxyphenyl)prop-2-enethioamide, also known as EPPTE, is a chemical compound that has been studied for its potential use in scientific research. EPPTE is a thioamide derivative that has been found to have interesting biochemical and physiological effects, making it a promising compound for further investigation.
Mécanisme D'action
The mechanism of action of (E)-3-(4-ethoxyphenyl)prop-2-enethioamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell proliferation. Specifically, (E)-3-(4-ethoxyphenyl)prop-2-enethioamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression.
Effets Biochimiques Et Physiologiques
(E)-3-(4-ethoxyphenyl)prop-2-enethioamide has been found to have a number of interesting biochemical and physiological effects. In addition to its potential as a cancer therapeutic, (E)-3-(4-ethoxyphenyl)prop-2-enethioamide has also been shown to have anti-inflammatory properties. It has been suggested that (E)-3-(4-ethoxyphenyl)prop-2-enethioamide may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (E)-3-(4-ethoxyphenyl)prop-2-enethioamide is that it is relatively easy to synthesize, making it readily available for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of potential future directions for research on (E)-3-(4-ethoxyphenyl)prop-2-enethioamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and delivery method for (E)-3-(4-ethoxyphenyl)prop-2-enethioamide in order to maximize its effectiveness. Another area of interest is its potential as an anti-inflammatory agent. More research is needed to determine the mechanisms underlying its anti-inflammatory effects and to explore its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to better understand the mechanism of action of (E)-3-(4-ethoxyphenyl)prop-2-enethioamide and its potential use in other areas of scientific research.
Méthodes De Synthèse
The synthesis of (E)-3-(4-ethoxyphenyl)prop-2-enethioamide can be achieved through a multi-step process. One common method involves the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate is then reacted with thioacetamide in the presence of a base to yield (E)-3-(4-ethoxyphenyl)prop-2-enethioamide.
Applications De Recherche Scientifique
(E)-3-(4-ethoxyphenyl)prop-2-enethioamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that (E)-3-(4-ethoxyphenyl)prop-2-enethioamide can inhibit the growth of cancer cells in vitro, and it has been suggested that it may have potential as a chemotherapeutic agent.
Propriétés
Numéro CAS |
155265-07-9 |
|---|---|
Nom du produit |
(E)-3-(4-ethoxyphenyl)prop-2-enethioamide |
Formule moléculaire |
C11H13NOS |
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
(E)-3-(4-ethoxyphenyl)prop-2-enethioamide |
InChI |
InChI=1S/C11H13NOS/c1-2-13-10-6-3-9(4-7-10)5-8-11(12)14/h3-8H,2H2,1H3,(H2,12,14)/b8-5+ |
Clé InChI |
IQNQLJCAKLMJNP-VMPITWQZSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)/C=C/C(=S)N |
SMILES |
CCOC1=CC=C(C=C1)C=CC(=S)N |
SMILES canonique |
CCOC1=CC=C(C=C1)C=CC(=S)N |
Synonymes |
2-Propenethioamide,3-(4-ethoxyphenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



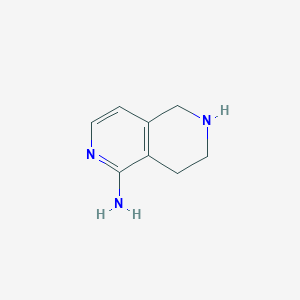
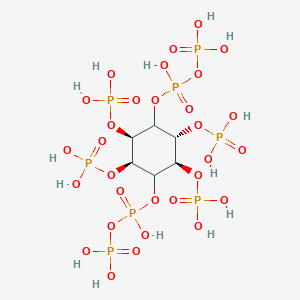
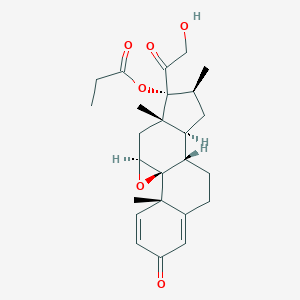
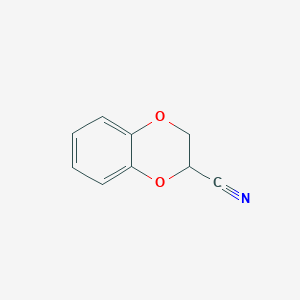
![3-Methyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B119121.png)
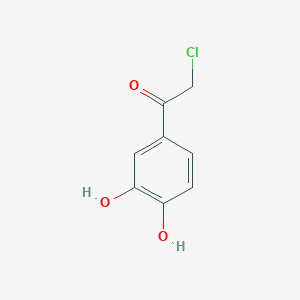
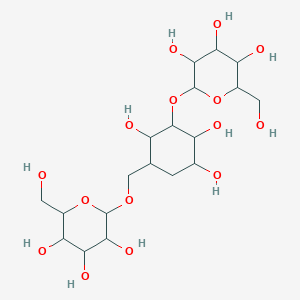
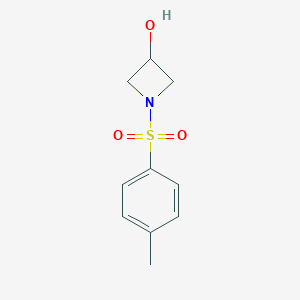
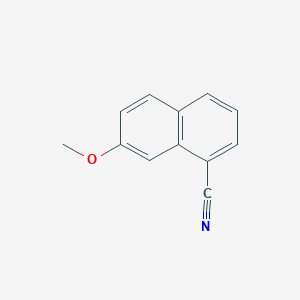
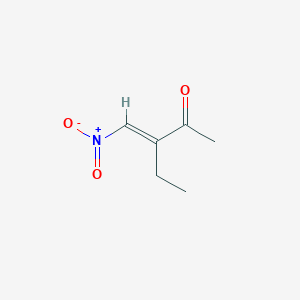
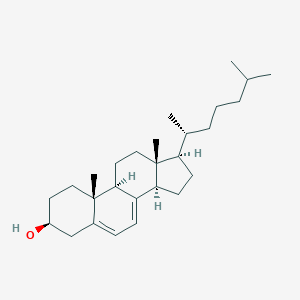
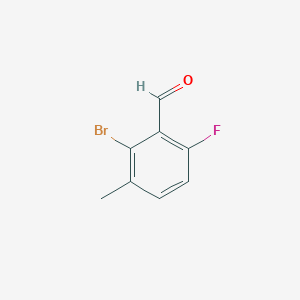
![2-[(5-Nitropyridin-2-yl)amino]propan-1-ol](/img/structure/B119143.png)
